molecular formula C4H3BrS B119243 2-Bromothiophene CAS No. 1003-09-4

2-Bromothiophene

Cat. No. B119243
CAS RN: 1003-09-4
M. Wt: 163.04 g/mol
InChI Key: TUCRZHGAIRVWTI-UHFFFAOYSA-N
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Description

2-Bromothiophene is an organosulfur compound with the formula C4H3BrS . It is a colorless liquid and is a precursor to several drugs, including tipepidine, ticlopidine, and clopidogrel .


Synthesis Analysis

2-Bromothiophene undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . It is prepared directly by partial bromination of thiophene .


Molecular Structure Analysis

The molecular structure of 2-Bromothiophene is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C4H3BrS .


Chemical Reactions Analysis

2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .


Physical And Chemical Properties Analysis

2-Bromothiophene has a boiling point of 154.2±13.0 °C at 760 mmHg and a vapor pressure of 4.1±0.3 mmHg at 25°C . It has a flash point of 47.1±19.8 °C . The water solubility at 25 deg C is 297.1 mg/L .

Scientific Research Applications

Phase Behavior and Melting Points

2-Bromothiophene demonstrates unique phase behavior, with three different phases melting at atmospheric pressure. This was established through a DSC study and confirmed by Raman spectroscopy, presenting melting points at 196.2 K, 200.3 K, and 203.9 K (Gonthier-Vassal, Szwarc, & Romain, 1992).

Applications in Organic Synthesis

2-Bromothiophene is efficiently coupled with various alkyl chlorides and vinyl halides in an electrochemical reaction catalyzed by NiBr2-2,2′∔pyridine. This demonstrates its utility in organic synthesis (Durandetti, Périchon, & Nédélec, 1997).

Catalytic Coupling Reactions

Palladium-catalyzed coupling reactions of bromothiophenes, including 2-bromothiophene, with aryl iodides have been studied. These reactions, catalyzed by a palladium complex in the presence of a silver(I) nitrate/potassium fluoride system, allow coupling at the C-H bond while keeping the carbon-bromine bond intact (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).

Synthesis of Thiophene Polymers

2-Bromothiophene has been used in the synthesis of thiophene polymers. It serves as a crucial intermediate in the production of various thiophene-based materials, demonstrating its importance in polymer chemistry (Wang, 2004).

Photochemical Properties

The ultraviolet photochemistry of 2-bromothiophene has been explored, providing insights into its molecular behavior under UV light. This research is significant for understanding the photochemical properties of bromothiophenes (Ingle et al., 2017).

Base-Promoted Tandem Alkylation-Bromination

A study on the base-promoted tandem alkylation-bromination of 2-bromothiophene reveals a remarkable temperature effect. This provides valuable information for chemical synthesis involving bromothiophenes (Peyron, Navarre, Van Craynest, & Benhida, 2005).

Synthesis Techniques

Research on different methods for synthesizing 2-bromothiophene, including the use of various solvents and reaction conditions, provides insights into efficient and economic production processes (Chen, 2007).

Safety And Hazards

2-Bromothiophene is flammable and fatal if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It is fatal if inhaled .

Future Directions

2-Bromothiophene has been used in the near ultraviolet photodissociation dynamics of gas phase molecules . It has also been used in the synthesis of thiophene derivatives .

properties

IUPAC Name

2-bromothiophene
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InChI

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H
Source PubChem
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InChI Key

TUCRZHGAIRVWTI-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=C1)Br
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Molecular Formula

C4H3BrS
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DSSTOX Substance ID

DTXSID4061389
Record name Thiophene, 2-bromo-
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Molecular Weight

163.04 g/mol
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Physical Description

Clear slightly brown liquid with a stench; [Acros Organics MSDS]
Record name 2-Bromothiophene
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Product Name

2-Bromothiophene

CAS RN

1003-09-4, 60326-18-3
Record name 2-Bromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,270
Citations
F Zhang, Z Cao, X Qin, Y Liu, Y Wang… - Acta Physico-Chimica …, 2008 - Elsevier
… To explore the photodissociation mechanisms and the position effects of bromine atom, we have chosen 2-bromothiophene and 3bromothiophene as the investigated objects. At present…
Number of citations: 20 www.sciencedirect.com
YJ Lin, HS Sun, HR Yang, YY Lai… - Macromolecular …, 2020 - Wiley Online Library
… This study examines the aqueous palladium-catalyzed DArP of 2-bromothiophene derivatives, T1 and T2. The initially selected ligand, triphenylphosphine-3,3′,3″-trisulfonic acid …
Number of citations: 12 onlinelibrary.wiley.com
WR Harshbarger, SH Bauer - Acta Crystallographica Section B …, 1970 - scripts.iucr.org
… 2-bromothiophene diffraction photographs were taken with … -chlorothiophene, 4
Number of citations: 120 scripts.iucr.org
H Fujimori, M Oguni - Journal of physics and chemistry of solids, 1993 - Elsevier
… Heat capacities of 2-bromothiophene were measured between 4 and 300 K with this calorimeter and the standard thermodynamic functions evaluated. The temperature of fusion was …
Number of citations: 108 www.sciencedirect.com
AW Potts, AB Trofimov, J Schirmer, DMP Holland… - Chemical Physics, 2001 - Elsevier
… In the present study on 2-bromothiophene (2-Br-Th) and 3-bromothiophene (3-Br-Th) it should be feasible to identify two Cooper minima because the kinetic energy at which the …
Number of citations: 47 www.sciencedirect.com
WS Emerson, TM PATRICK Jr - The Journal of Organic Chemistry, 1948 - ACS Publications
… Thiophene, 2-chlorothiophene, and 2-bromothiophene have been chloroethylated by treatmentwith paraldehyde and hydrogen chloride followed by dehydrochlorination with pyridineto …
Number of citations: 34 pubs.acs.org
RA Ingle, CS Hansen, E Elsdon, M Bain… - The Journal of …, 2017 - pubs.aip.org
The ultraviolet photochemistry of 2-bromothiophene (C 4 H 3 SBr) has been studied across the wavelength range 265-245 nm using a velocity-map imaging (VMI) apparatus recently …
Number of citations: 15 pubs.aip.org
CD Hurd, HJ Anderson - Journal of the American Chemical …, 1953 - ACS Publications
… if 2-bromothiophene was formed first and underwent rearrangement to the … A sampleof pure 2-bromothiophene was … bromo product the derivative of 2-bromothiophene precipitated more …
Number of citations: 11 pubs.acs.org
M Brahim, HB Ammar, JF Soulé… - Beilstein Journal of …, 2016 - beilstein-journals.org
… First, we investigated the reaction of 2-bromothiophene with 4… , the desired C5-arylated 2-bromothiophene could not be … than the oxidative addition of 2-bromothiophene. Therefore, this …
Number of citations: 10 www.beilstein-journals.org
JW Rabalais, LO Werme, T Bergmark… - International Journal of …, 1972 - Elsevier
… of 2-bromothiophene are listed in Table 1 and will be used in discussing the spectra of both 2- and 3-bromothiophene. For conciseness, 2-bromothiophene … -iophene, 2-bromothiophene …
Number of citations: 33 www.sciencedirect.com

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